molecular formula C16H26N2O2 B2444194 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea CAS No. 1421532-48-0

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea

Cat. No.: B2444194
CAS No.: 1421532-48-0
M. Wt: 278.396
InChI Key: UZECWYYZBSSTLE-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a hydroxy group, a dimethylpentyl chain, and a phenethylurea moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The hydroxy group and phenethylurea moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea
  • 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea
  • 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenethyl)urea

Uniqueness

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea stands out due to its unique combination of a hydroxy group, a dimethylpentyl chain, and a phenethylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)14(19)10-12-18-15(20)17-11-9-13-7-5-4-6-8-13/h4-8,14,19H,9-12H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZECWYYZBSSTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NCCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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